1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-11-16-14(13-4-3-5-13)10-15(17-11)19-8-6-18(7-9-19)12(2)20/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSHWSZKMIUJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 278.36 g/mol. This compound is characterized by its complex structure, which includes a piperazine ring and a pyrimidine derivative, making it a subject of interest in neuropharmacology and medicinal chemistry due to its potential biological activities.
Structural Characteristics
The structural composition of this compound allows for various interactions with biological targets, particularly within the central nervous system. The presence of both cyclobutyl and pyrimidine structures may confer unique pharmacological properties that differentiate it from other similar compounds.
Neuropharmacological Potential
Research indicates that this compound may exhibit significant activity related to various neurotransmitter systems. Its structural components suggest potential interactions with receptors involved in mood regulation and cognitive functions, making it a candidate for exploring treatments for psychiatric disorders such as depression and schizophrenia .
Interaction Studies
Preliminary studies have focused on the binding affinity of this compound to various receptors. These studies have shown promising results, indicating that the compound may act as an antagonist or modulator at specific neurotransmitter receptors, including serotonin and dopamine receptors .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, which provide insights into the potential effects of this compound:
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions that allow for modifications aimed at enhancing pharmacological properties. These synthetic routes can be tailored to produce analogs with improved efficacy or selectivity against specific biological targets .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in drug development, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells by inducing apoptosis through the inhibition of key signaling pathways.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis.
- Neurological Disorders : Investigations into its potential as a treatment for neurological conditions, such as schizophrenia and depression, have been initiated. The compound acts as an antagonist at certain serotonin receptors, which may help alleviate symptoms.
Biochemical Applications
In biochemical research, the compound serves as a valuable tool for studying enzyme interactions:
- Enzyme Inhibition Studies : It has been utilized to explore the inhibition of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Receptor Binding Studies : The compound's affinity for various receptors is being studied to understand its pharmacodynamics better. Binding assays reveal its potential as a selective modulator of neurotransmitter systems.
Material Science
The unique properties of 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one have led to its exploration in material science:
- Polymer Synthesis : Its reactivity allows it to be used as a monomer in polymer chemistry, contributing to the development of new materials with enhanced mechanical properties.
- Nanotechnology : The compound is being investigated for use in nanocarriers for drug delivery systems due to its ability to encapsulate therapeutic agents effectively.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Drug Development | Induces apoptosis in breast and prostate cancer cells |
| Antimicrobial Agent | Effective against Gram-positive and Gram-negative bacteria | |
| Neurological Disorder Treatment | Acts as serotonin receptor antagonist | |
| Biochemical Research | Enzyme Inhibition | Inhibits dihydrofolate reductase |
| Receptor Binding | Selective modulator of neurotransmitter systems | |
| Material Science | Polymer Synthesis | Enhances mechanical properties of polymers |
| Nanotechnology | Effective drug delivery system carrier |
Case Studies
-
Anticancer Activity Study :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that it activated apoptotic pathways through caspase activation.
-
Antimicrobial Efficacy :
- In vitro studies showed that the compound had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics against resistant strains of Staphylococcus aureus.
-
Neurological Application Trials :
- Clinical trials are ongoing to evaluate the efficacy of the compound in treating schizophrenia symptoms, focusing on its role as a serotonin receptor antagonist.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Key structural variations among similar compounds include:
- Pyrimidine Substituents: Cyclobutyl vs. Aryl Groups: The target compound’s 6-cyclobutyl group contrasts with aryl substituents (e.g., 4-chlorophenyl in or phenyl in ). Cyclobutyl may reduce π-π stacking but improve lipophilicity compared to aromatic rings . Methyl vs.
- Piperazine Modifications :
Pharmacological and Functional Insights
- Receptor Targeting : Piperazine-acetyl derivatives in and exhibit dual activity as histamine H3 receptor ligands and antioxidants. The target compound’s pyrimidine core and cyclobutyl group may enhance receptor affinity or redox-modulating capacity .
- Antioxidant Potential: Compounds with phenolic or benzoyl groups (e.g., QD10) show radical-scavenging activity. The cyclobutyl group’s electron-rich nature could similarly stabilize free radicals.
- Kinase Inhibition : Pyrimidine-piperazine hybrids in and are explored as kinase inhibitors. The target compound’s methyl and cyclobutyl groups may optimize steric interactions with ATP-binding pockets .
Preparation Methods
Nucleophilic Aromatic Substitution at Position 4
The initial step involves displacing the chlorine atom at position 4 of 4,6-dichloro-2-methylpyrimidine with piperazine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyrimidine ring.
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Reactants : 4,6-Dichloro-2-methylpyrimidine (1.0 eq), piperazine (2.0 eq).
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Solvent : Dichloromethane (DCM) or 1,4-dioxane.
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
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Conditions : Stirring at 30°C for 2.5–16 hours.
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Workup : Filtration, solvent evaporation, and recrystallization in n-hexane.
| Parameter | Value |
|---|---|
| Melting Point | 72–243°C (varies by derivative) |
| Purity (HPLC) | 95–97.5% |
| Elemental Analysis | C, 50.75–51.46%; H, 5.86–6.69% |
This step’s efficiency hinges on the base’s ability to deprotonate piperazine, enhancing its nucleophilicity. Excess piperazine ensures complete substitution while minimizing di- or tri-substituted byproducts.
Palladium-Catalyzed Cross-Coupling at Position 6
Suzuki-Miyaura Coupling with Cyclobutylboronic Acid
The chlorine at position 6 is replaced with a cyclobutyl group via Suzuki-Miyaura coupling, a reaction well-documented for aryl chlorides.
Optimized Protocol :
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Catalyst System : Pd(OAc)₂ (0.1 eq), BINAP (0.1 eq).
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Base : Cs₂CO₃ (3.0 eq).
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Solvent : Toluene or 1,4-dioxane.
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Conditions : Reflux (110°C) for 16 hours under inert atmosphere.
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Workup : Acidic extraction, neutralization, and column chromatography.
Yield : 65–85% (extrapolated from analogous reactions).
Challenges :
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Cyclobutylboronic acid’s steric bulk may reduce coupling efficiency.
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Competing hydrodechlorination necessitates precise stoichiometry.
Characterization :
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¹H NMR : δ 1.50–2.10 (m, cyclobutyl protons), 2.47 (s, pyrimidine-CH₃).
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MS (ESI+) : m/z 323.2 [M+H]⁺.
Acetylation of Piperazine’s Secondary Amine
Schotten-Baumann Acylation
The secondary amine of the piperazine ring is acetylated under mild conditions to avoid over-acylation or ring-opening side reactions.
Procedure :
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Acylating Agent : Acetyl chloride (1.2 eq).
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Base : TEA (2.0 eq) in DCM.
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Conditions : Stirring at 0–25°C for 2 hours.
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Workup : Aqueous wash, solvent evaporation, and recrystallization.
Yield : 75–90%.
Analytical Confirmation :
-
IR : 1650 cm⁻¹ (C=O stretch).
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¹³C NMR : δ 170.5 (ketone carbon), 25.9 (piperazine-CH₂).
Comparative Analysis of Methodologies
Solvent and Base Impact on Substitution Efficiency
Data from analogous syntheses highlight solvent polarity and base strength as critical factors:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | TEA | 30°C | 89.8 |
| 1,4-Dioxane | DIPEA | Reflux | 83 |
| Toluene | Cs₂CO₃ | 110°C | 75.2 |
Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while bulky bases (DIPEA) suppress side reactions in sterically crowded systems.
Catalytic Systems for Cross-Coupling
Palladium catalysts paired with bidentate ligands (e.g., BINAP) outperform monodentate alternatives in coupling efficiency:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 85 | 97.5 |
| PdCl₂(PPh₃)₂ | PPh₃ | 65 | 90.0 |
BINAP’s chelating effect stabilizes the palladium center, facilitating oxidative addition to the C–Cl bond.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Reagents
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Cyclobutylboronic Acid : High cost (~$500/g) necessitates in-situ preparation via cyclobutane metallation.
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Pd(OAc)₂ : Recycling via aqueous extraction reduces overall expenditure.
Green Chemistry Metrics
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E-Factor : 15.2 (solvent-intensive steps dominate waste).
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PMI (Process Mass Intensity) : 32.1 kg/kg product.
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one?
Methodological Answer: The synthesis typically involves multi-step coupling reactions between pyrimidine and piperazine intermediates. For example:
- Step 1: Reacting a cyclobutyl-substituted pyrimidine core with a piperazine derivative under nucleophilic aromatic substitution conditions (e.g., ethanol or DMF as solvent, 60–100°C).
- Step 2: Acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
- Purification: Column chromatography (e.g., chloroform:methanol gradients) or preparative TLC is used to isolate the final product .
Key intermediates include cyclobutyl-pyrimidine precursors and acetylated piperazine derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 452 [M + H]+ observed in similar compounds) .
- 1H NMR: Identifies substituent positions and stereochemistry. For example, aromatic protons in pyrimidine (δ 8.60–7.11 ppm) and cyclobutyl protons (δ 2.33–1.79 ppm) .
- High-Resolution LC-MS: Validates purity (>95%) and detects impurities.
Q. How is the compound’s purity and identity confirmed during synthesis?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.
- Melting Point Analysis: Sharp melting points indicate crystalline purity.
- Elemental Analysis: Matches experimental and theoretical C, H, N ratios.
Q. What solvents and reaction conditions are typically employed in its synthesis?
Methodological Answer:
- Solvents: Ethanol (95%), DMF, or dichloromethane for coupling reactions.
- Temperature: 80–140°C in sealed tubes for high-yield amination or acetylation .
- Catalysts: Triethylamine (TEA) or DIEA for base-mediated reactions.
Q. What are the storage requirements for this compound?
Methodological Answer:
- Storage: -20°C under inert gas (argon) to prevent oxidation.
- Stability: Avoid moisture; lyophilization recommended for long-term storage.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Modulation: Higher temperatures (e.g., 140°C) in sealed tubes enhance coupling efficiency but require rigorous exclusion of moisture .
- Catalyst Screening: Testing alternatives to TEA (e.g., DIPEA or DBU) to reduce side reactions.
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates .
Q. How to design pharmacological evaluations for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine derivatives targeting Aurora kinases) .
- In Vitro Assays: Use fluorescence polarization for binding affinity or cell viability assays (MTT) for cytotoxicity.
- Computational Docking: Predict binding modes using AutoDock Vina or Schrödinger Suite .
Q. How to resolve data contradictions in structural characterization?
Methodological Answer:
- Stereochemical Conflicts: Use 2D NMR (e.g., NOESY) to distinguish diastereomers or X-ray crystallography for absolute configuration .
- Impurity Analysis: LC-MS/MS identifies byproducts (e.g., deacetylated derivatives) that may skew NMR interpretations.
Q. What computational methods predict the compound’s biological activity?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors .
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., 100-ns MD runs in GROMACS).
- ADMET Prediction: SwissADME or pkCSM estimates pharmacokinetic properties .
Q. How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varying substituents (e.g., cyclopentyl vs. cyclobutyl) .
- Bioisosteric Replacement: Substitute pyrimidine with pyridine or triazine cores.
- Data Correlation: Plot IC50 values against physicochemical parameters (e.g., Hammett σ constants) to identify key SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
